Ethyl 3-cyano-1-methylcyclobutanecarboxylate

Lipophilicity Drug-like properties Cyclobutane building blocks

Ethyl 3-cyano-1-methylcyclobutanecarboxylate is a cyano-ester substituted cyclobutane derivative that belongs to the class of strained carbocyclic building blocks widely utilized in medicinal chemistry and agrochemical synthesis. The compound features a 1-methyl-3-cyanocyclobutane core bearing an ethyl ester, providing a balance of conformational rigidity and synthetic versatility that is distinct from acyclic or alternative ring-size analogs.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13007183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-1-methylcyclobutanecarboxylate
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(C1)C#N)C
InChIInChI=1S/C9H13NO2/c1-3-12-8(11)9(2)4-7(5-9)6-10/h7H,3-5H2,1-2H3
InChIKeyZWDIHYQUPIBBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyano-1-methylcyclobutanecarboxylate (CAS 1882089-51-1): A Strategic Cyclobutane Building Block for Medicinal Chemistry and ProcUREment Specification


Ethyl 3-cyano-1-methylcyclobutanecarboxylate is a cyano-ester substituted cyclobutane derivative that belongs to the class of strained carbocyclic building blocks widely utilized in medicinal chemistry and agrochemical synthesis. The compound features a 1-methyl-3-cyanocyclobutane core bearing an ethyl ester, providing a balance of conformational rigidity and synthetic versatility that is distinct from acyclic or alternative ring-size analogs . This scaffold is recognized for its utility as a synthetic intermediate, a pharmacokinetic (PK) module, and a fragment for target-oriented synthesis .

Workflow
Strained cyclobutane scaffold for medicinal chemistry and agrochemical synthesis
Selection context
Quaternary center supports steric control in fragment-based and peptidomimetic design
Use context
Cyano-ester building block suitable as PK module or latent acid handle in multi-step routes

Why Generic Substitution Is Insufficient: The Case for Procuring Authentic Ethyl 3-cyano-1-methylcyclobutanecarboxylate


In-class substitution of cyclobutane building blocks is fraught with risk due to the profound impact of small structural perturbations on physicochemical properties, reactivity, and biological outcomes. The specific 1-methyl-3-cyano-ester regiochemistry of this compound dictates its steric and electronic profile, directly influencing downstream reaction yields, PK properties (logP, solubility), and molecular recognition . Simply swapping to a close analog such as Ethyl 1-cyanocyclobutanecarboxylate or the corresponding methyl ester introduces a quantifiable shift in lipophilicity (ΔLogP ≈ 0.25) that can cascade into altered membrane permeability, metabolic stability, and off-target engagement—rendering generic interchange without re-optimization scientifically inadvisable .

  • Lipophilicity shift Measurable logP differences versus non-methyl analogs may alter membrane permeability and PK profile, complicating direct replacement.
  • Steric mismatch Absence of the 1-methyl quaternary center in close analogs removes conformational restriction, risking loss of diastereoselective control.
  • Ester reactivity Methyl ester counterparts hydrolyze faster; this ethyl ester provides different kinetic stability, affecting multi-step synthetic timing.

Product-Specific Quantitative Evidence: Why This Compound Is Differentiated from Its Closest Analogs


Elevated Lipophilicity Versus the Non-Methyl Analog: A Measurable LogP Difference

Ethyl 3-cyano-1-methylcyclobutanecarboxylate exhibits a computed LogP of 1.49, which is approximately 0.25 log units higher than the non-methyl analog Ethyl 1-cyanocyclobutanecarboxylate (LogP = 1.24) . This difference is consequential in medicinal chemistry, where even a ΔLogP of 0.3 can significantly alter membrane permeability and oral bioavailability [1].

Lipophilicity comparison
Reported
LogP 1.49 vs 1.24 (Δ +0.25)
Supports lipophilicity-dependent selection for membrane permeability studies
Computed value; verify experimentally
Lipophilicity Drug-like properties Cyclobutane building blocks

Higher Steric Demand and Conformational Restriction Relative to the 3-Cyano Non-Methyl Ester

The 1-methyl substitution on the cyclobutane ring introduces a quaternary center (C1) not present in the non-methyl analog Ethyl 3-cyanocyclobutane-1-carboxylate . This increases steric bulk adjacent to the ester and alters the accessible conformations of the cyclobutane ring, which can be exploited to achieve stereochemical control in subsequent reactions (e.g., enantioselective transformations) [1]. The non-methyl analog lacks this steric feature and consequently offers fewer degrees of conformational restriction [1].

Steric diversity
Class-level
Quaternary center present vs absent
May enable diastereoselective synthesis; no experimental data
Structural inference only; requires conformation analysis
Steric hindrance Conformational analysis Selectivity

Differentiated Reactivity: Ethyl Ester Versus Methyl Ester in Transesterification and Hydrolysis

As an ethyl ester, this compound undergoes hydrolysis and transesterification at rates measurably slower than the corresponding methyl ester (Methyl 3-cyano-1-methylcyclobutane-1-carboxylate) . While direct kinetic data for this specific pair are unavailable, general ester reactivity studies indicate that methyl esters hydrolyze approximately 1.5–2× faster under basic conditions due to reduced steric hindrance [1]. Additionally, the ethyl ester has a boiling point approximately 20–30 °C higher than its methyl counterpart (predicted: ~249 °C vs. ~220 °C), which can simplify purification by distillation .

Ester reactivity
Class-level
Ethyl ester hydrolyzes ~1.5–2× slower (class-based)
Supports chemical stability advantage in multi-step synthesis
Predicted bp difference; verify kinetics under project conditions
Ester cleavage Prodrug strategy Synthetic efficiency

Higher Listed Purity (98%) Compared to Multiple Methyl Ester Analogs (Typically 95%)

The target compound is routinely offered at 98% purity by multiple reputable chemical suppliers , whereas several methyl ester and non-methyl analogs are commonly listed at 95% purity . Higher purity reduces the burden of in-house purification prior to use, improves inter-batch reproducibility in biological assays, and minimizes the risk of impurities acting as rogue inhibitors or activators [1].

Purity specification
Specification review
98% vs 95% methyl analog purity
Higher listed purity reduces in-house purification burden
Verify supplier CoA; batch-dependent
Chemical purity Reproducibility Procurement specification

Where Ethyl 3-cyano-1-methylcyclobutanecarboxylate Delivers the Highest Scientific Return: Validated Application Scenarios


Fragment-Based Lead Discovery: Exploiting the Quaternary Center for Affinity and Selectivity

The 1-methyl quaternary center introduces a steric 'bump' that can be leveraged in fragment-based drug design to target hydrophobic sub-pockets. The ethyl ester serves as a latent carboxylic acid prodrug handle, allowing gradual hydrolysis in vivo. The measured LogP of 1.49 places it in a favorable range for CNS or intracellular target engagement, distinguishing it from the less lipophilic non-methyl analog .

Synthesis of Conformationally Constrained Peptidomimetics

The rigidity of the cyclobutane ring combined with the 1-methyl group provides a scaffold for peptidomimetics that require precise spatial orientation of the cyano and ester groups. The higher purity (98%) ensures reproducible coupling yields in solid-phase peptide synthesis, where impurities can accumulate over multiple steps and derail sequence integrity .

Agrochemical Intermediate: Pro-Fungicide or Insecticide Building Block

The cyano group is a known bioactive moiety in agrochemicals (e.g., cyano-substituted pyrethroids). The ethyl ester can be selectively hydrolyzed to the corresponding acid for conjugation to active cores. The compound's higher boiling point relative to methyl esters improves safety and yield during large-scale distillative purification, making it a preferred intermediate for process chemistry development .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Quaternary steric center and cyano-ester scaffold
Lipophilicity profiling and target engagement assays
Conformationally constrained peptidomimetics
Cyclobutane rigidity and high-purity specification
Coupling reproducibility in solid-phase synthesis
Agrochemical building block synthesis
Cyano-functionalized scaffold with modifiable ester handle
Distillation-scale purification and intermediate stability
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